molecular formula C7H5ClO4 B015412 3-Chloro-2,6-dihydroxybenzoic acid CAS No. 26754-77-8

3-Chloro-2,6-dihydroxybenzoic acid

Cat. No. B015412
CAS RN: 26754-77-8
M. Wt: 188.56 g/mol
InChI Key: DSGFVWJTKIEIDU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dihydroxybenzoic Acid, also known as 3-Chloro-γ-resorcylic Acid, is a dihydroxybenzoic acid compound derivatized with a chloro group . It has a molecular weight of 188.56 and a molecular formula of C7H5ClO4 . This compound is potentially useful as a fragment for the synthesis of small molecules and materials .


Molecular Structure Analysis

The 3-chloro-2,6-dihydroxybenzoic acid molecule contains a total of 17 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .

Scientific Research Applications

Catalytic Mechanisms

The compound can be used to study the catalytic mechanisms of enzymes. For instance, 2,3-dihydroxybenzoic acid decarboxylase, a related compound, has been studied for its direction-dependent interactions . The research identified a V-shaped tunnel in the enzyme through which the substrate travels, and demonstrated that the side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Carboxylation Reactions

3-Chloro-2,6-dihydroxybenzoic acid can be used in carboxylation reactions. A study on the synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal demonstrated that an adsorption-based in situ product removal can improve the reaction yield .

Antimicrobial Properties

Hydroxy derivatives of benzoic acid, including 3-Chloro-2,6-dihydroxybenzoic acid, can be used to study antimicrobial properties .

Cytotoxic Properties

These compounds can also be used to investigate cytotoxic properties .

Nonlinear Optical (NLO) Applications

3-Chloro-2,6-dihydroxybenzoic acid can be used in the study of NLO responses. For example, solvent-assisted investigations have been conducted on 3,5-dihydroxybenzoic acid, a related compound .

6. Density Functional Theory (DFT) Geometry Optimizations The compound can be used in DFT geometry optimizations. A study on 3,5-dihydroxybenzoic acid used the Perdew-Burke-Ernzerhof (PBE) functional for DFT geometry optimizations .

Future Directions

Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .

properties

IUPAC Name

3-chloro-2,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGFVWJTKIEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394690
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dihydroxybenzoic acid

CAS RN

26754-77-8
Record name 3-Chloro-2,6-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26754-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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